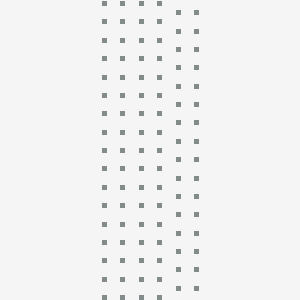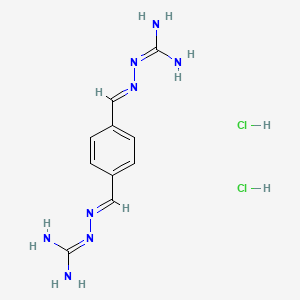
N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(p-xylylidene)bis(aminoguanidine) dihydrochloride is the hydrochloride salt of N,N'-(p-xylylidene)bis(aminoguanidine) [ratio HCl : N,N'-(p-xylylidene)bis(aminoguanidine) = 2:1]. It contains a N,N'-(p-xylylidene)bis(aminoguanidine).
Wissenschaftliche Forschungsanwendungen
Mutation Induction in Yeast
N,N'-(p-Xylylidene)-bis-aminoguanidine 2HCl has been identified as an efficient inducer of non-chromosomal petite mutation in Saccharomyces cerevisiae, both in growing and non-growing conditions. A study conducted by Witkowska, Ułaszewski, and Lachowicz (1980) found that a resistant mutant to this compound displayed slow growth on certain media, suggesting an alteration in amino acid permease activity (Witkowska, Ułaszewski, & Lachowicz, 1980).
Antiprotozoal Activity
Research by Martínez et al. (2014) explored N-substituted N-phenylbenzamide and 1,3-diphenylurea bisguanidines, derived from a similar structure to N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride, for their antiprotozoal activity. These compounds demonstrated effectiveness against Trypanosoma brucei and Plasmodium falciparum, with certain derivatives showing promising leads for further in vivo studies (Martínez et al., 2014).
Copper(II) Complexes and Phosphate Ester Cleavage
Belousoff et al. (2008) studied derivatives of bis(2-pyridylmethyl)amine with guanidinium pendant groups. They found that while guanidine pendants reduced the efficiency of bis(p-nitrophenyl)phosphate cleavage, these complexes were effective in cleaving plasmid DNA and other model compounds, indicating potential applications in biochemistry and molecular biology (Belousoff, Tjioe, Graham, & Spiccia, 2008).
Liquid-Crystalline Properties
Tam-Chang, Iverson, and Helbley (2004) investigated the liquid-crystalline properties of bis-(N,N-diethylaminoethyl)perylene-3,4,9,10-tetracarboxylic diimide dihydrochloride, which has structural similarities. Their research in aqueous solutions revealed insights into the phase transitions and order parameters, contributing to our understanding of liquid-crystalline behaviors in similar compounds (Tam-Chang, Iverson, & Helbley, 2004).
Synthesis of Polyamides and Polyimides
Yang and Lin (1994, 1995) utilized N-phenyl-3,3-bis[4-(p-aminophenoxy)phenyl] phthalimidine, structurally related to N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride, for synthesizing polyamides and polyimides. These polymers exhibited solubility in various solvents and thermal stability, highlighting their potential in materials science and engineering applications (Yang & Lin, 1994)(Yang & Lin, 1995).
Eigenschaften
CAS-Nummer |
7044-24-8 |
|---|---|
Produktname |
N,N-(p-Xylylidene)bisaminoguanidine dihydrochloride |
Molekularformel |
C10H16Cl2N8 |
Molekulargewicht |
319.19 g/mol |
IUPAC-Name |
2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;dihydrochloride |
InChI |
InChI=1S/C10H14N8.2ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;;/h1-6H,(H4,11,12,17)(H4,13,14,18);2*1H/b15-5+,16-6+;; |
InChI-Schlüssel |
CWHXFFQCOLGJFG-CLEIDKRQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl.Cl |
SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl.Cl |
Verwandte CAS-Nummern |
1945-65-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



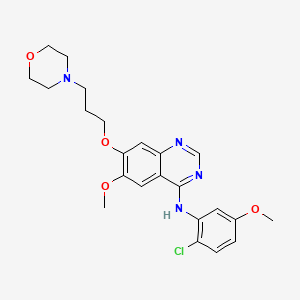
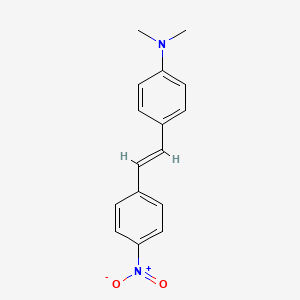
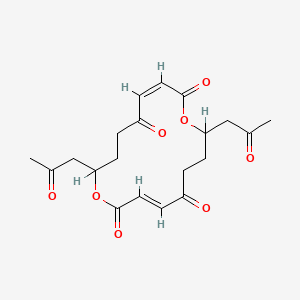
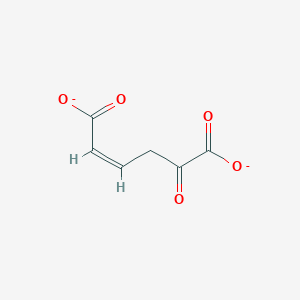
![2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine](/img/structure/B1242727.png)
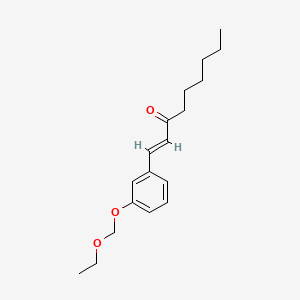
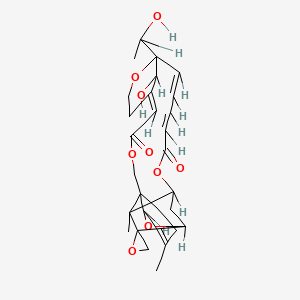
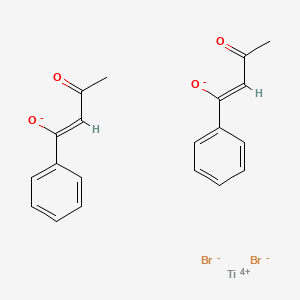
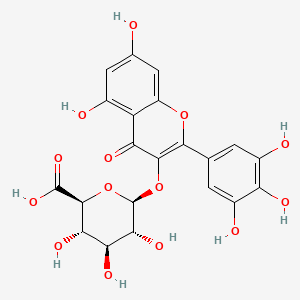
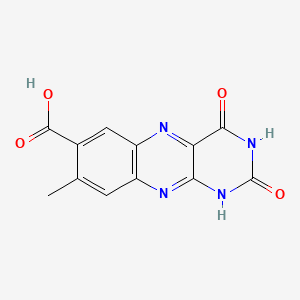
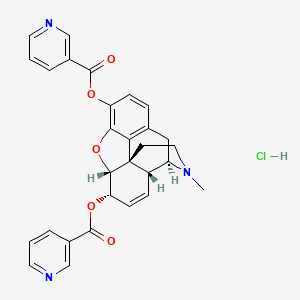
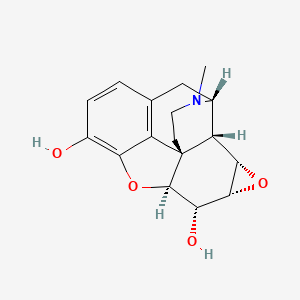
![[(E)-1-(2,4-dimethyl-1,3-oxazol-5-yl)ethylideneamino] 4-(trifluoromethyl)benzoate](/img/structure/B1242737.png)
